![molecular formula C14H14F5NO4 B15286883 (2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)
(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-L-Pentafluorophenylalanine, also known as (S)-2-(tert-Butoxycarbonylamino)-3-(pentafluorophenyl)propanoic acid, is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and five fluorine atoms attached to the phenyl ring. This compound is primarily used in peptide synthesis and drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Pentafluorophenylalanine typically involves the reaction of L-phenylalanine with pentafluorobenzene under specific conditions. The process begins with the protection of the amino group of L-phenylalanine using the Boc group. This is achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected phenylalanine is then subjected to electrophilic aromatic substitution with pentafluorobenzene to introduce the pentafluoro group.
Industrial Production Methods
Industrial production methods for Boc-L-Pentafluorophenylalanine are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
化学反応の分析
Types of Reactions
Boc-L-Pentafluorophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of scavengers like water or anisole to capture the released by-products.
Major Products Formed
Substitution Reactions: The major products are typically substituted derivatives of Boc-L-Pentafluorophenylalanine.
Deprotection Reactions: The primary product is L-Pentafluorophenylalanine, with the Boc group removed.
科学的研究の応用
Boc-L-Pentafluorophenylalanine has several applications in scientific research:
Peptide Synthesis: It is used in the synthesis of complex peptides through native chemical ligation, aiding in the development of therapeutic peptides and the study of protein functions.
NMR Spectroscopy: Derivatives of Boc-L-Pentafluorophenylalanine are used to analyze protein-membrane interactions using NMR spectroscopy, thanks to their distinct fluorine NMR signatures.
Protein Synthesis: It is employed in the mischarging of Escherichia coli tRNAPhe with photoactivatable analogues of phenylalanine, facilitating the study of protein synthesis mechanisms.
Structural Studies: The compound aids in understanding the crystal and molecular structure of peptides containing dehydrophenylalanine residues, which is crucial for designing new materials and drugs.
作用機序
The mechanism of action of Boc-L-Pentafluorophenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The pentafluorophenyl group can interact with aromatic residues in proteins, affecting their folding and stability. Additionally, the Boc group provides protection during peptide synthesis, preventing unwanted side reactions.
類似化合物との比較
Similar Compounds
Boc-L-Phenylalanine: Similar to Boc-L-Pentafluorophenylalanine but lacks the pentafluoro group, making it less electron-withdrawing and less reactive in nucleophilic aromatic substitution reactions.
Fmoc-L-Pentafluorophenylalanine: Uses a different protecting group (Fmoc) which is removed under basic conditions, offering an alternative to Boc protection.
Boc-L-Tyrosine: Contains a hydroxyl group on the phenyl ring instead of fluorine atoms, leading to different reactivity and applications in peptide synthesis.
Uniqueness
Boc-L-Pentafluorophenylalanine is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups and in NMR spectroscopy for studying protein interactions .
特性
分子式 |
C14H14F5NO4 |
|---|---|
分子量 |
355.26 g/mol |
IUPAC名 |
(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
InChI |
InChI=1S/C14H14F5NO4/c1-12(2,3)24-10(21)8-6-4-5-7-9(8)13(15,16)14(17,11(22)23)20(18)19/h4-7H,1-3H3,(H,22,23)/t14-/m1/s1 |
InChIキー |
KYBCPGQGAYJFMV-CQSZACIVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C([C@@](C(=O)O)(N(F)F)F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C(C(C(=O)O)(N(F)F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


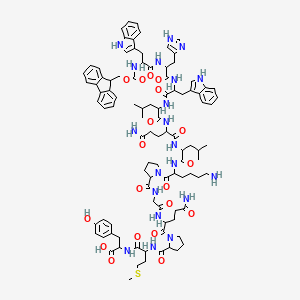
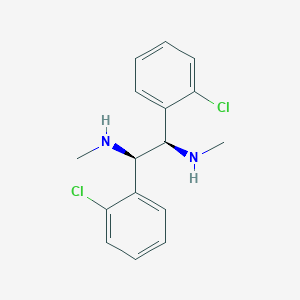

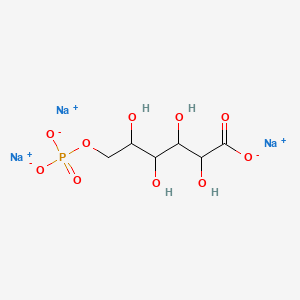
![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)
![9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine](/img/structure/B15286856.png)
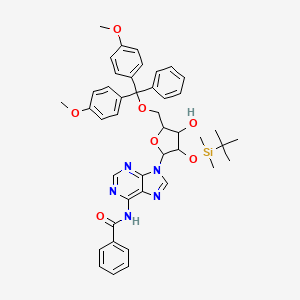
![Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium chloride monohydrochloride](/img/structure/B15286864.png)
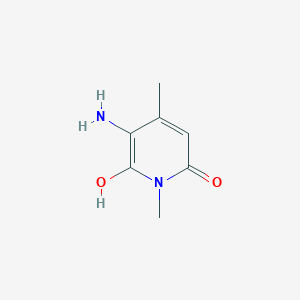
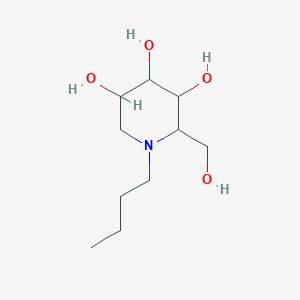
![5-[3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B15286882.png)
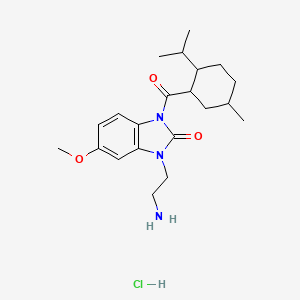
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)
![7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)
